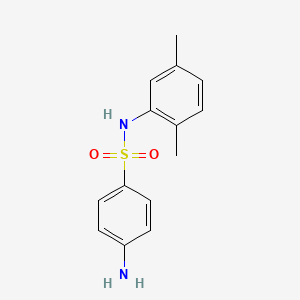
4-アミノ-N-(2,5-ジメチルフェニル)ベンゼンスルホンアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide has several scientific research applications:
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 2,5-dimethylaniline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reduction step can be carried out using hydrogen gas in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield .
化学反応の分析
Types of Reactions
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions include nitroso derivatives, nitro derivatives, and substituted sulfonamides .
作用機序
The mechanism of action of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . This inhibition can affect various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
- 4-amino-N-(2,4-dimethylphenyl)benzenesulfonamide
- 4-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
- 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
Uniqueness
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This unique structure allows it to interact differently with molecular targets compared to its similar compounds .
生物活性
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of benzenesulfonamides, which are known for their roles in various pharmacological applications, including antibacterial, anti-inflammatory, and anticancer activities. This article delves into the biological activity of this specific compound, examining its mechanisms of action, cellular effects, and research findings.
The biological activity of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is primarily attributed to its interaction with specific enzymes and proteins. It has been shown to influence:
- Enzyme Inhibition : The compound can inhibit serine/threonine protein kinases, which are essential for cell cycle regulation and signal transduction pathways.
- Gene Expression Modulation : It alters the expression of genes involved in metabolic pathways, impacting cellular metabolism and function.
- Calcium Channel Interaction : Theoretical studies suggest that similar sulfonamides can act as calcium channel inhibitors, affecting cardiovascular responses such as perfusion pressure and coronary resistance .
Cellular Effects
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide has demonstrated significant effects on cellular processes:
- Cell Proliferation : Research indicates that compounds within the same class exhibit varying degrees of inhibitory effects on cancer cell proliferation. For instance, related sulfonamides have shown potent activity against breast cancer cells while sparing normal cells .
- Cardiovascular Impact : In isolated rat heart models, some sulfonamide derivatives have been reported to decrease perfusion pressure and coronary resistance, indicating potential cardiovascular applications .
Pharmacokinetics
Understanding the pharmacokinetic properties of 4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide is crucial for assessing its therapeutic potential. Key parameters include:
- Absorption : Theoretical models suggest variability in permeability across different cell lines.
- Distribution : The compound's ability to reach target tissues effectively influences its biological activity.
- Metabolism and Excretion : Knowledge of metabolic pathways can help predict drug interactions and side effects.
In Vitro Studies
Several studies have explored the biological activity of sulfonamide derivatives:
- Anticancer Activity : A study highlighted that certain benzenesulfonamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong potential as anticancer agents .
- Cardiovascular Effects : Another investigation using isolated rat hearts demonstrated that specific sulfonamides could significantly reduce coronary resistance compared to controls .
Comparative Table of Biological Activities
特性
IUPAC Name |
4-amino-N-(2,5-dimethylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-4-11(2)14(9-10)16-19(17,18)13-7-5-12(15)6-8-13/h3-9,16H,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFZOIOKBHAJLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














